Lacdinac

Description

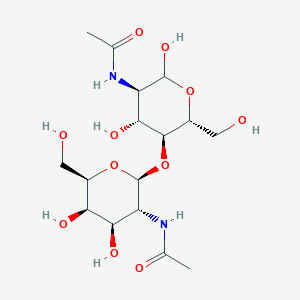

Lacdinac contains a LDN motif and is often attached to a R aglycon.

Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O11 |

|---|---|

Molecular Weight |

424.40 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1 |

InChI Key |

CDOJPCSDOXYJJF-CAQKAZPESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Lacdinac glycan?

An In-depth Technical Guide to the Structure of Lacdinac Glycan

The this compound, or N,N'-diacetyllactosamine, glycan is a disaccharide structure found at the non-reducing termini of both N- and O-linked glycans on glycoproteins.[1][2][3][4] Its core is composed of two amino sugars: N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc).

The defining feature of the this compound structure is the β1-4 glycosidic linkage between the GalNAc and GlcNAc residues.[1][2][5] The full chemical name for this disaccharide is GalNAcβ1→4GlcNAc .[3][5] While it is widely expressed in invertebrates like parasitic helminths, it is a relatively rare structure in mammalian glycoproteins, often appearing in a tissue-specific and developmentally regulated manner.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Biological Significances of this compound Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis, recognition, identification and biological functions of this compound structures on N- and O- glycans: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of this compound Group on N- and O-glycans | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

The Lacdinac Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Abstract: The GalNAcβ1-4GlcNAc (LacdiNAc or LDN) glycosidic linkage is an important post-translational modification on N- and O-linked glycans of various mammalian glycoproteins. Its expression is spatially and temporally regulated, playing crucial roles in diverse biological processes, including cell adhesion, signaling, and tumorigenesis. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, methodologies for its study, and its implication in cellular signaling, with a focus on applications for researchers, scientists, and drug development professionals.

Introduction to the this compound Moiety

The this compound disaccharide is a structural isomer of the common N-acetyllactosamine (LacNAc) motif (Galβ1-4GlcNAc). While LacNAc is a ubiquitous building block of complex N-glycans, this compound is less common but has been identified on a growing number of glycoproteins, including hormones and cell surface receptors.[1][2][3] The expression of this compound is often tissue-specific and can be altered in pathological conditions, particularly in cancer, where it can serve as a biomarker.[1][2][3]

The Core Biosynthesis Pathway of this compound

The synthesis of the this compound structure is primarily catalyzed by two key enzymes in the Golgi apparatus: β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and β4GalNAcT4 .[2] These type-II transmembrane proteins belong to the β4-galactosyltransferase family and are responsible for the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate, UDP-GalNAc, to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.[2] This transfer forms the characteristic β1-4 linkage of the this compound disaccharide.

The core reaction is as follows:

UDP-GalNAc + GlcNAc-R → GalNAcβ1-4GlcNAc-R + UDP

Where 'R' represents the remainder of the N- or O-linked glycan attached to a protein.

Further Modifications of the this compound Structure

Once synthesized, the terminal this compound moiety can be further modified by other glycosyltransferases, leading to a variety of terminal structures. These modifications include:

-

Sialylation: The addition of sialic acid residues.

-

Sulfation: The addition of sulfate (B86663) groups.

-

Fucosylation: The addition of fucose residues.

These modifications can significantly impact the biological function of the this compound-containing glycoprotein (B1211001) by altering its recognition by lectins and other binding partners.[1][2]

Caption: Workflow for a β4GalNAcT activity assay.

Lectin-Based Detection of this compound Glycans

The lectin Wisteria floribunda agglutinin (WFA) specifically recognizes terminal GalNAc residues, including those in the this compound structure, making it a valuable tool for detecting these glycans.

4.2.1. Lectin Blotting

-

Separate glycoproteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T).

-

Incubate the membrane with biotinylated WFA (1-10 µg/mL in blocking buffer) overnight at 4°C.

-

Wash the membrane extensively with TBS-T.

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.2.2. Lectin Histochemistry

-

Prepare tissue sections (paraffin-embedded or frozen).

-

Perform antigen retrieval if necessary (for paraffin (B1166041) sections).

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with biotinylated WFA (10-20 µg/mL) overnight at 4°C. 5[4]. Wash the sections.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Wash and develop the color with a suitable substrate (e.g., DAB).

-

Counterstain, dehydrate, and mount the sections.

[5]#### 4.3. Mass Spectrometry-Based Glycoproteomics for this compound Analysis

Mass spectrometry (MS) is a powerful technique for the detailed structural characterization of this compound-containing glycans and for identifying the specific glycoproteins that carry them.

Workflow:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.

-

Glycopeptide Enrichment: Enrich for glycopeptides from the complex peptide mixture using methods like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins.

-

LC-MS/MS Analysis: Separate the enriched glycopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides information on both the peptide sequence and the attached glycan structure.

-

Data Analysis: Use specialized software to identify the glycopeptides and characterize the this compound-containing glycan structures.

References

- 1. In-Depth Analysis of the N-Glycome of Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on Perineuronal Net Staining With Wisteria floribunda Agglutinin (WFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Significance of N-Glycan LacdiNAc Termini: A Technical Guide for Researchers

December 15, 2025

Abstract

The N,N'-diacetyllactosamine (LacdiNAc) motif, characterized by the GalNAcβ1-4GlcNAc disaccharide, is an important terminal structure on N-glycans that plays a pivotal role in a multitude of biological processes. While relatively rare in healthy mammalian tissues, its expression is significantly altered in various pathological conditions, most notably in cancer, where it can serve as a crucial biomarker and a modulator of malignancy. This technical guide provides an in-depth exploration of the biological functions of this compound on N-glycans, designed for researchers, scientists, and professionals in drug development. We will delve into its biosynthesis, its role in molecular recognition and signaling, and its implications in disease. This guide also presents quantitative data, detailed experimental protocols for its study, and visual representations of key pathways to facilitate a comprehensive understanding of this critical glycan structure.

Introduction to this compound on N-Glycans

The GalNAcβ1→4GlcNAc (this compound) group is a disaccharide structure found at the non-reducing termini of both N- and O-linked glycans.[1][2][3] While abundantly expressed in invertebrates like parasitic helminths, its presence in mammalian glycoproteins is more restricted and often associated with specific physiological or pathological states.[4] The biosynthesis of the this compound motif is primarily catalyzed by two β1,4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4, which transfer a GalNAc residue from UDP-GalNAc to a terminal GlcNAc residue on the glycan chain.[3][4] The expression of these enzymes is tissue-specific and can be dysregulated in disease.[5]

The biological functions of this compound are diverse and are mediated through its recognition by specific glycan-binding proteins, or lectins. These interactions can trigger a cascade of downstream signaling events that influence cell adhesion, migration, immune responses, and hormone regulation.[1][2] Furthermore, the this compound moiety itself can be further modified by sialylation, sulfation, or fucosylation, creating a wider array of structures with distinct biological activities.[3]

Biosynthesis of this compound on N-Glycans

The formation of the this compound structure on N-glycans is a key glycosylation event that occurs in the Golgi apparatus. The process is primarily regulated by the expression and activity of β4GalNAcT3 and β4GalNAcT4.

Caption: Biosynthesis of the this compound motif on N-glycans.

Signaling Pathways Involving this compound on N-Glycans

The biological effects of this compound are largely mediated through its interaction with specific lectins, which then initiate intracellular signaling cascades.

Integrin-Mediated Signaling

The expression of this compound on the N-glycans of cell surface receptors, such as integrins, can modulate their function and downstream signaling.[6] This can impact cell adhesion, migration, and proliferation. Altered this compound glycosylation of β1-integrin has been shown to affect the phosphorylation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Akt signaling pathway.[6]

Caption: this compound on β1-integrin modulates FAK/Akt signaling.

Galectin-3-Mediated Signaling

Galectin-3, a β-galactoside-binding lectin, has a high affinity for this compound structures.[7] The interaction between this compound on cell surface glycoproteins and galectin-3 can mediate cell-cell and cell-matrix interactions, influencing processes like immune response and cancer metastasis.

Caption: Galectin-3 recognition of this compound initiates signaling.

Asialoglycoprotein Receptor-Mediated Endocytosis

The asialoglycoprotein receptor (ASGPR), primarily expressed on hepatocytes, recognizes terminal galactose and N-acetylgalactosamine residues, including those in this compound structures.[8] This interaction is crucial for the clearance of circulating glycoproteins from the bloodstream through receptor-mediated endocytosis.

Caption: ASGPR-mediated clearance of this compound-glycoproteins.

Quantitative Data on this compound Interactions and Expression

The following tables summarize key quantitative data related to this compound.

Table 1: Binding Affinities of this compound-Specific Lectins

| Lectin | Ligand | Dissociation Constant (KD) | Method | Reference |

| Wisteria floribunda Agglutinin (WFA) | This compound | 5.45 x 10-6 M | Surface Plasmon Resonance | [9] |

| Wisteria floribunda Agglutinin (WFA) | GalNAc | 9.24 x 10-5 M | Surface Plasmon Resonance | [9][10] |

| Wisteria floribunda Agglutinin (WFA) | Galactose | 4.67 x 10-4 M | Surface Plasmon Resonance | [9][10] |

| Galectin-3 | Lactose | 0.13 mM | NMR | |

| Galectin-3 | Asialofetuin (contains LacNAc) | 4 µM | Solid-Phase Assay | [11] |

Table 2: Differential Expression of this compound in Cancer

| Cancer Type | Change in this compound Expression | Associated Glycoproteins | Method of Detection | Reference |

| Prostate Cancer | Increased | Prostate-Specific Antigen (PSA) | Mass Spectrometry, Lectin Histochemistry | [12][13][14] |

| Intrahepatic Cholangiocarcinoma | Increased | Various | N-glycoproteomics | [15] |

| Ovarian Cancer | Increased | Various | Lectin Histochemistry | [5] |

| Pancreatic Cancer | Increased | Various | Not specified | [5] |

| Breast Cancer | Decreased | Various | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound on N-glycans.

N-Glycan Release from Glycoproteins for Mass Spectrometry Analysis

This protocol describes the enzymatic release of N-glycans from glycoproteins using PNGase F.[16][17]

Materials:

-

Glycoprotein sample (20-100 µg)

-

Milli-Q water

-

5X Rapid PNGase F Buffer (or equivalent)

-

Rapid PNGase F (or equivalent)

-

PCR tubes (200 µL)

-

Heat block or thermocycler

Procedure:

-

In a PCR tube, adjust the glycoprotein sample to a final volume of 16 µL with Milli-Q water.

-

Add 4 µL of 5X Rapid PNGase F Buffer and mix gently.

-

For glycoproteins resistant to deglycosylation, incubate the sample at 80°C for 2 minutes, then cool to room temperature. This step can be omitted for many standard glycoproteins.

-

Add 1 µL of Rapid PNGase F to the reaction mixture.

-

Incubate at 50°C for 5-10 minutes. For complete deglycosylation of complex samples, incubation can be extended up to 60 minutes.

-

The released N-glycans are now ready for downstream analysis, such as labeling and mass spectrometry.

Permethylation of N-Glycans for MALDI-TOF MS Analysis

Permethylation is a derivatization technique that improves the ionization efficiency and stability of glycans for MALDI-MS analysis.[2][3][4][18][19]

Materials:

-

Dried N-glycan sample

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH) powder

-

Methyl iodide (Iodomethane)

-

Milli-Q water

-

50% Methanol in water

-

2,5-Dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% methanol/water)

Procedure:

-

Resuspend the dried glycan sample in 30 µL of DMSO.

-

Add 3.6 mg of NaOH powder, 0.3 µL of water, and 5.6 µL of methyl iodide to the sample.

-

Vortex the mixture vigorously for 10 minutes at room temperature.

-

Quench the reaction by adding 1 mL of Milli-Q water.

-

Extract the permethylated glycans by adding 1 mL of dichloromethane and vortexing.

-

Collect the lower dichloromethane layer containing the permethylated glycans and dry it under a stream of nitrogen or in a vacuum centrifuge.

-

Reconstitute the dried sample in 10 µL of 50% methanol.

-

Spot 1 µL of the reconstituted sample onto a MALDI target plate and mix with 1 µL of DHB matrix solution.

-

Allow the spot to air-dry completely before MALDI-TOF MS analysis.

Analysis of N-Glycans by Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS)

PGC-LC-MS is a powerful technique for separating and identifying glycan isomers.[20][21][22][23]

Materials:

-

Released and purified N-glycan sample

-

Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water

-

Mobile Phase B: 95% acetonitrile (B52724) in 5 mM ammonium formate

-

In-house packed PGC column (e.g., 15 cm x 75 µm, 3 µm Hypercarb)

-

Nano-LC system coupled to a Q-TOF mass spectrometer

Procedure:

-

Reconstitute the dried N-glycan sample in an appropriate volume of Mobile Phase A.

-

Inject the sample onto the PGC column.

-

Perform chromatographic separation using a gradient of Mobile Phase B. A typical gradient might be from 0% to 50% B over 60 minutes.

-

The eluting glycans are introduced into the mass spectrometer for detection and fragmentation analysis (MS/MS) to determine their structure.

-

Data analysis is performed using specialized glycomics software to identify and quantify the N-glycan structures.

Glycan Array for Analyzing this compound-Binding Proteins

Glycan arrays are a high-throughput method to screen for the binding specificity of lectins and antibodies to a library of immobilized glycans.[24][25][26][27][28]

Materials:

-

NHS-activated glass slides

-

Amine-functionalized this compound-containing glycans

-

Printing buffer (e.g., 300 mM phosphate (B84403) buffer, pH 8.5)

-

Microarray printer

-

Fluorescently labeled lectin or antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microarray scanner

Procedure:

-

Array Fabrication:

-

Dissolve amine-functionalized glycans in printing buffer to a final concentration of 100 µM.

-

Print the glycan solutions onto NHS-activated glass slides using a microarray printer.

-

Incubate the slides in a humidified chamber to allow for covalent coupling.

-

-

Binding Assay:

-

Block the printed slides with blocking buffer for 1 hour at room temperature.

-

Wash the slides with wash buffer.

-

Incubate the slides with the fluorescently labeled lectin or antibody of interest, diluted in blocking buffer, for 1-2 hours.

-

Wash the slides extensively with wash buffer to remove unbound protein.

-

Dry the slides by centrifugation or under a stream of nitrogen.

-

-

Data Acquisition and Analysis:

-

Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths.

-

Quantify the fluorescence intensity of each spot using microarray analysis software.

-

The intensity of the signal is proportional to the binding affinity of the protein to the specific glycan.

-

Static Cell Adhesion Assay

This assay measures the adhesion of cells to a substrate coated with a specific ligand, which can be modulated by this compound expression.[8][29][30][31][32]

Materials:

-

96-well tissue culture plates

-

Coating solution (e.g., extracellular matrix protein like fibronectin or a this compound-binding lectin)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell suspension of the cell line of interest

-

Crystal violet solution (0.5% in 20% ethanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the coating solution overnight at 4°C or for 1-2 hours at 37°C.

-

Wash the wells with PBS to remove unbound coating solution.

-

Block the wells with blocking buffer for 1 hour at 37°C to prevent non-specific cell adhesion.

-

Wash the wells with PBS.

-

Seed a known number of cells into each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the specific cell type and substrate.

-

Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).

-

Stain the fixed cells with crystal violet solution for 10-20 minutes at room temperature.

-

Wash the wells extensively with water to remove excess stain.

-

Solubilize the stain from the adherent cells by adding the solubilization solution.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Wound Healing (Scratch) Assay

This assay is used to assess the collective migration of a cell population, a process that can be influenced by this compound-mediated cell adhesion and signaling.[1][33][34][35]

Materials:

-

6-well or 12-well tissue culture plates

-

Cell line of interest

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Culture medium (with and without serum, as required)

-

Microscope with a camera

Procedure:

-

Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once the cells have reached confluency, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available insert to create a defined gap.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with fresh culture medium. Depending on the experimental design, this medium may be serum-free to inhibit cell proliferation and focus on migration.

-

Place the plate on a microscope stage and capture an image of the scratch at time zero. Mark the position of the image for subsequent time points.

-

Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analyze the images using software such as ImageJ. Measure the area of the cell-free gap at each time point.

-

Calculate the rate of wound closure as the change in the cell-free area over time. This provides a quantitative measure of cell migration.

Conclusion

The this compound motif on N-glycans is a significant player in a wide range of biological phenomena, from maintaining homeostasis to driving disease progression. Its recognition by specific lectins initiates critical signaling pathways that control fundamental cellular processes. The differential expression of this compound in various cancers highlights its potential as a diagnostic and prognostic biomarker, as well as a target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound and to unlock its full potential in the development of novel diagnostics and therapeutics. As our understanding of the glycome continues to expand, the importance of specific glycan structures like this compound in health and disease will undoubtedly become even more apparent.

References

- 1. clyte.tech [clyte.tech]

- 2. cores.emory.edu [cores.emory.edu]

- 3. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glycan Dependence of Galectin-3 Self-Association Properties [ouci.dntb.gov.ua]

- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 9. Molecular Basis for Recognition of the Cancer Glycobiomarker, this compound (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification of Multisialylated this compound Structures as Highly Prostate Cancer Specific Glycan Signatures on PSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Biological Significances of this compound Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Precision N-glycoproteomics reveals elevated this compound as a novel signature of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neb.com [neb.com]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a 96-well plate sample preparation method for integrated N - and O -glycomics using porous graphitized carbon liquid chromatography-mas ... - Molecular Omics (RSC Publishing) DOI:10.1039/C9MO00180H [pubs.rsc.org]

- 21. Frontiers | In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans [frontiersin.org]

- 22. In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Practical Protocol for Carbohydrate Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. temple.primo.exlibrisgroup.com [temple.primo.exlibrisgroup.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. researchgate.net [researchgate.net]

- 32. youtube.com [youtube.com]

- 33. med.virginia.edu [med.virginia.edu]

- 34. bio-protocol.org [bio-protocol.org]

- 35. scribd.com [scribd.com]

An In-depth Technical Guide to Lacdinac Modifications: Sialylation and Fucosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GalNAcβ1→4GlcNAc disaccharide, commonly known as LacdiNAc (LDN), is a significant carbohydrate motif found on both N- and O-linked glycans of glycoproteins.[1][2][3][4] While initially considered rare in mammals, advanced analytical techniques have revealed its widespread, albeit often low-level, presence and critical roles in various biological processes. The functional diversity of this compound is further expanded by subsequent modifications, most notably sialylation and fucosylation. These terminal modifications play crucial roles in cell signaling, immune recognition, and cancer progression, making them important targets for diagnostics and therapeutic development.[2][5] This technical guide provides a comprehensive overview of the biosynthesis, biological significance, and analysis of sialylated and fucosylated this compound structures.

Biosynthesis of Sialylated and Fucosylated this compound

The biosynthesis of modified this compound structures is a stepwise enzymatic process occurring primarily in the Golgi apparatus.

1. This compound Core Synthesis: The formation of the core this compound structure is catalyzed by two key β1,4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4.[1][2] These enzymes transfer an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-GalNAc to a terminal N-acetylglucosamine (GlcNAc) residue on a glycan chain.[1][2]

2. Sialylation: The addition of sialic acid to the this compound motif is carried out by sialyltransferases. For instance, the α2,6-linked sialic acid is a common modification found on this compound in mammalian cells.[1][2] Enzymes such as ST6GAL1 are responsible for transferring sialic acid from a CMP-sialic acid donor to the GalNAc residue of the this compound structure.[6]

3. Fucosylation: Fucosylation of this compound involves the addition of a fucose residue by fucosyltransferases. For example, α1,3-fucosyltransferases, such as FUT9, can add a fucose residue to the GlcNAc of the this compound moiety, forming a fucosylated this compound (LDNF) structure.[3][7]

Quantitative Data on this compound Modifications

The expression levels of sialylated and fucosylated this compound can vary significantly in different physiological and pathological states.

| Glycan Structure | Biological Context | Quantitative Change | Reference |

| Multisialylated this compound | Prostate Cancer (Serum PSA) | Significantly upregulated in prostate cancer patients compared to benign prostate hyperplasia (BPH) patients.[1][8] | [1][8] |

| This compound | Prostate Cancer (Serum PSA) | Ratios of TJA-II-bound PSA to total PSA were 8.3 ± 5.6% in prostate cancer patients and 1.0 ± 0.55% in BPH patients.[4] | [4] |

| Lectin | Ligand | Dissociation Constant (KD) | Reference |

| Wisteria floribunda Agglutinin (WFA) | Galactose | 4.67 x 10-4 M | [2] |

| GalNAc | 9.24 x 10-5 M | [2] | |

| This compound | 5.45 x 10-6 M | [2] |

Biological Significance and Signaling Pathways

Modified this compound structures are recognized by specific lectins and receptors, thereby mediating a variety of cellular processes.

Integrin Signaling

The presence of this compound on cell surface glycoproteins, particularly on β1-integrin, has been shown to modulate integrin-mediated signaling pathways, impacting cell adhesion, migration, and proliferation.[4][9] The effect of this compound expression on β1-integrin signaling appears to be context-dependent, either promoting or suppressing malignant phenotypes in different cancers.[1][4]

In neuroblastoma cells, increased this compound on β1-integrin, mediated by β4GalNAcT3, leads to decreased phosphorylation of Focal Adhesion Kinase (FAK), Src, paxillin, Akt, and ERK1/2, resulting in suppressed cell migration and invasion.[1][4] Conversely, in colon cancer cells, overexpression of β4GalNAcT3 and subsequent increased this compound on β1-integrin activates FAK and ERK, promoting tumor growth and metastasis.[1]

Experimental Protocols

Lectin Affinity Chromatography for Isolation of this compound-containing Glycoproteins

This protocol describes the enrichment of glycoproteins bearing terminal GalNAc residues, including this compound, using Wisteria floribunda agglutinin (WFA) affinity chromatography.[10][11]

Materials:

-

WFA-agarose resin

-

Chromatography column

-

Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Elution Buffer: 0.2 M N-acetyl-D-galactosamine (GalNAc) in Binding/Wash Buffer

-

Protein sample (e.g., cell lysate, serum)

Procedure:

-

Column Preparation: Pack a chromatography column with WFA-agarose resin according to the manufacturer's instructions.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the protein sample to the equilibrated column. Allow the sample to enter the resin bed completely.

-

Incubation: For optimal binding, incubate the sample with the resin for 30-60 minutes at 4°C with gentle agitation if performing a batch purification. For column chromatography, a slow flow rate during loading enhances binding.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. Collect fractions of 1-2 column volumes.

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and for the presence of the target glycoproteins (e.g., SDS-PAGE, Western blot).

-

Regeneration: Regenerate the column by washing with 10 column volumes of high salt buffer (e.g., 1 M NaCl in PBS) followed by 10 column volumes of Binding/Wash Buffer. Store the resin in an appropriate buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

MALDI-TOF Mass Spectrometry for Analysis of Permethylated this compound Glycans

This protocol outlines the analysis of N-glycans, including sialylated and fucosylated this compound structures, by MALDI-TOF mass spectrometry after enzymatic release and permethylation.[4][12][13]

Materials:

-

Glycoprotein sample

-

PNGase F

-

Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon)

-

Permethylation reagents: sodium hydroxide (B78521), dimethyl sulfoxide (B87167) (DMSO), methyl iodide

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

MALDI-TOF mass spectrometer

Procedure:

-

N-glycan Release: Denature the glycoprotein sample by heating. Then, incubate with PNGase F overnight at 37°C to release N-linked glycans.

-

Glycan Purification: Purify the released N-glycans from peptides and other contaminants using SPE.

-

Permethylation: a. Dry the purified glycan sample completely. b. Add a slurry of sodium hydroxide in DMSO to the dried glycans and mix thoroughly. c. Add methyl iodide and incubate at room temperature for 10-15 minutes. d. Quench the reaction by adding water. e. Extract the permethylated glycans with dichloromethane. f. Wash the dichloromethane phase with water and then evaporate to dryness.

-

Purification of Permethylated Glycans: Further purify the permethylated glycans using a C18 SPE cartridge to remove excess reagents.

-

MALDI-TOF MS Analysis: a. Dissolve the purified permethylated glycans in a suitable solvent (e.g., methanol). b. Mix the glycan solution with the MALDI matrix solution on the MALDI target plate. c. Allow the mixture to air-dry to form crystals. d. Acquire mass spectra in positive ion reflectron mode.

-

Data Analysis: Analyze the mass spectra to identify the masses of the permethylated glycans. The mass difference corresponding to sialic acid and fucose residues can be used to identify sialylated and fucosylated this compound structures.

Chemoenzymatic Synthesis of Sialylated and Fucosylated this compound

This protocol describes a general approach for the enzymatic synthesis of sialylated and fucosylated this compound structures on a GlcNAc-terminated acceptor glycan.[6][14]

Materials:

-

GlcNAc-terminated acceptor substrate (e.g., a synthetic glycan with a linker)

-

Recombinant β4GalNAcT3 or β4GalNAcT4

-

UDP-GalNAc

-

Recombinant sialyltransferase (e.g., ST6GAL1)

-

CMP-sialic acid

-

Recombinant fucosyltransferase (e.g., FUT9)

-

GDP-fucose

-

Reaction buffer (specific to each enzyme, typically containing a buffered solution at optimal pH and divalent cations like MnCl2)

-

HPLC system for purification

Procedure:

-

This compound Synthesis: a. In a reaction vessel, combine the GlcNAc-acceptor, UDP-GalNAc, and β4GalNAcT in the appropriate reaction buffer. b. Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-24 hours), monitoring the reaction progress by TLC or HPLC. c. Purify the resulting this compound-acceptor by HPLC.

-

Sialylation of this compound: a. Combine the purified this compound-acceptor, CMP-sialic acid, and sialyltransferase in the corresponding reaction buffer. b. Incubate at 37°C, monitoring the reaction. c. Purify the sialylated this compound product by HPLC.

-

Fucosylation of this compound: a. Combine the purified this compound-acceptor, GDP-fucose, and fucosyltransferase in its specific reaction buffer. b. Incubate at 37°C, monitoring the reaction. c. Purify the fucosylated this compound product by HPLC.

Conclusion

The sialylation and fucosylation of this compound represent critical modifications that significantly impact the biological function of glycoproteins. Their altered expression in diseases such as cancer highlights their potential as biomarkers and therapeutic targets. The methodologies outlined in this guide provide a framework for the investigation of these important glycan structures, from their isolation and characterization to their synthesis and the elucidation of their roles in cellular signaling. Further research into the specific roles of modified this compound structures will undoubtedly provide valuable insights into disease pathogenesis and open new avenues for drug development.

References

- 1. Identification of Multisialylated this compound Structures as Highly Prostate Cancer Specific Glycan Signatures on PSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Glycoproteomics and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]

- 4. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha1,3-fucosyltransferase 9 (FUT9; Fuc-TIX) preferentially fucosylates the distal GlcNAc residue of polylactosamine chain while the other four alpha1,3FUT members preferentially fucosylate the inner GlcNAc residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-glycosylation Profiling of Colorectal Cancer Cell Lines Reveals Association of Fucosylation with Differentiation and Caudal Type Homebox 1 (CDX1)/Villin mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to quantify site-specific carbohydrate sulfation at immune checkpoint proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 12. High-throughput profiling of protein N-glycosylation by MALDI-TOF-MS employing linkage-specific sialic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a permethylation-based detection method for oligo/polysialic acid structures via tandem MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

Lacdinac Glycosylation: A Novel Frontier in Prostate Cancer Biomarker Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for precise and reliable biomarkers for prostate cancer (PCa) diagnosis, prognosis, and therapeutic monitoring is a paramount challenge in oncology. While prostate-specific antigen (PSA) has been a cornerstone for decades, its limitations in specificity have led to overdiagnosis and overtreatment. Emerging evidence compellingly points towards aberrant glycosylation, specifically the increased expression of the N,N'-diacetyllactosamine (LacdiNAc or LDN) motif, as a highly promising avenue for the development of next-generation PCa biomarkers. This technical guide provides a comprehensive overview of this compound's role in prostate cancer, detailing the underlying molecular mechanisms, experimental methodologies for its detection, and the compelling quantitative data supporting its clinical utility.

The Rise of a Glycan Biomarker: this compound in Prostate Cancer

In healthy prostate tissue, the dominant N-glycan structure is N-acetyllactosamine (LacNAc). However, a significant shift occurs during the progression to prostate cancer, where there is a notable increase in the expression of the this compound moiety (GalNAcβ1-4GlcNAc).[1][2][3] This "neo-synthesis" of this compound is not a random event but a specific enzymatic alteration linked to cancer development.[2] The enhanced expression of this compound has been observed on several glycoproteins, including the widely used biomarker PSA, leading to the concept of this compound-glycosylated PSA (LDN-PSA) as a more specific marker for PCa.[4][5][6][7]

The biosynthesis of the this compound group is primarily catalyzed by the enzyme β1,4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4), which transfers N-acetylgalactosamine (GalNAc) to a terminal N-acetylglucosamine (GlcNAc) residue.[5][8] Studies have shown that the expression of the β4GalNAcT4 gene is upregulated in prostate cancer, providing a molecular basis for the observed increase in this compound structures.[3][5]

Quantitative Evidence for this compound as a Superior Biomarker

Numerous studies have provided robust quantitative data highlighting the diagnostic and prognostic potential of this compound-based biomarkers, particularly LDN-PSA and LDN-PSA density (LDN-PSAD), which normalizes the LDN-PSA level by prostate volume. These markers have consistently demonstrated superior performance in distinguishing prostate cancer from benign prostatic hyperplasia (BPH), especially in the diagnostically challenging "gray zone" of PSA levels (4.0-10.0 ng/mL).

Table 1: Diagnostic Performance of this compound-based Biomarkers for Prostate Cancer Detection

| Biomarker | Cohort | AUC | Sensitivity | Specificity | Patient Population | Reference |

| LDN-PSAD | Pbx cohort (n=718) | 0.860 | - | - | Men undergoing prostate biopsy | [9] |

| LDN-PSA | Pbx cohort (n=718) | 0.827 | - | - | Men undergoing prostate biopsy | [9] |

| PSAD | Pbx cohort (n=718) | 0.809 | - | - | Men undergoing prostate biopsy | [9] |

| Total PSA | Pbx cohort (n=718) | 0.712 | - | - | Men undergoing prostate biopsy | [9] |

| LDN-PSAD | PCa vs. No PCa (n=191) | 0.848 | - | - | Patients with and without PCa | [10] |

| LDN-PSA | PCa vs. No PCa (n=191) | 0.780 | - | - | Patients with and without PCa | [10] |

| PSA G-index | PCa vs. BPH (n=30) | 1.00 | - | - | Patients in PSA gray zone | [2][6] |

| Serum PSA-Gi | PCa vs. BPH (n=428) | Higher than total PSA | 90% | 36.8% | Biopsy-proven BPH and PCa patients | [4][11] |

| GALNT7 (plasma) | PCa vs. Benign (n=27) | 0.79 | 93% | 42% | Men with suspected prostate cancer | [12] |

| GALNT7 (plasma) | PCa vs. Benign (n=305) | 0.83 | 85% | 65% | Men with suspected prostate cancer | [12] |

Table 2: Correlation of this compound-based Biomarkers with Prostate Cancer Aggressiveness

| Biomarker | Correlation | Clinical Parameter | Patient Population | Reference |

| PSA Glycoforms | Significant correlation | Gleason scores | PCa patients | [6] |

| WFA-reactivity on tumor | Independent risk factor | PSA recurrence | Radical prostatectomy patients | [4][7] |

| LDN-PSA | Positive correlation | Tumor volume | Radical prostatectomy patients | [9] |

| LDN-PSA | Significantly higher | pT3 stage, Pathological Gleason score ≥ 7 | Radical prostatectomy patients | [9] |

| This compound-PSA/tPSA ratio | Increased | Higher Gleason pattern tissues | PCa patients | [13] |

Signaling Pathways and Biological Functions

The aberrant expression of this compound on cell surface glycoproteins is not merely a passive biomarker but is actively involved in modulating cancer cell behavior. The this compound motif can alter the function of key signaling molecules, such as β1-integrin and Epidermal Growth Factor Receptor (EGFR), thereby influencing cell adhesion, migration, and proliferation.[5][14][15]

Experimental Protocols for this compound Detection and Analysis

The identification and quantification of this compound structures are crucial for both research and clinical applications. Several robust methodologies have been developed for this purpose.

Lectin-based Immunoassays

Lectins, which are carbohydrate-binding proteins, are powerful tools for detecting specific glycan structures. Wisteria floribunda agglutinin (WFA) is a lectin that exhibits a strong binding affinity for terminal GalNAc residues, including the this compound motif.[2][4][16]

Protocol: WFA-based Sandwich Immunoassay for LDN-PSA

-

Coating: Microtiter plates are coated with a capture antibody specific to PSA.

-

Sample Incubation: Serum samples are added to the wells, allowing the capture of total PSA.

-

Lectin Binding: Biotinylated WFA is added, which binds specifically to the this compound glycans on the captured PSA.

-

Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, followed by a chromogenic substrate to produce a colorimetric signal. The intensity of the signal is proportional to the amount of LDN-PSA.

-

Quantification: The results are quantified using a plate reader and compared to a standard curve.

A highly sensitive automated immunoassay system utilizing Surface Plasmon Field-enhanced Fluorescence Spectroscopy (SPFS) has also been developed for the precise measurement of serum this compound-PSA levels.[10][17]

Mass Spectrometry-based Glycomic Analysis

Mass spectrometry (MS) offers a powerful and sensitive platform for the detailed structural characterization and quantification of glycan modifications.

Protocol: MS-based Profiling of PSA Glycoforms

-

Immunoprecipitation: PSA is isolated from serum samples using anti-PSA antibodies.

-

Glycan Release: N-glycans are enzymatically released from the purified PSA using PNGase F.

-

Permethylation: The released glycans are permethylated to enhance their stability and ionization efficiency for MS analysis.

-

MALDI-TOF MS Analysis: The permethylated glycans are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS to obtain a profile of the different glycan structures present.

-

Quantitative Analysis: The relative abundance of different glycan structures, including those containing the this compound motif, is determined by comparing the peak intensities in the mass spectrum.[6] More advanced techniques like LC-MS/MS can provide detailed fragmentation data to confirm the glycan structures.[18][19]

Lectin Histochemistry

Lectin histochemistry allows for the in situ visualization of this compound expression in prostate tissue sections, providing valuable spatial information.

Protocol: WFA Lectin Histochemistry

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the glycan structures.

-

Lectin Incubation: The tissue sections are incubated with a labeled WFA lectin (e.g., biotinylated or fluorescently tagged).

-

Detection:

-

For biotinylated WFA, an avidin-biotin complex (ABC) method with a chromogenic substrate (e.g., DAB) is used for visualization under a light microscope.

-

For fluorescently tagged WFA, the sections are visualized using a fluorescence microscope.

-

-

Analysis: The intensity and distribution of WFA staining in cancerous versus benign regions are evaluated.[4][6]

Future Directions and Conclusion

The accumulation of robust scientific evidence strongly supports the role of this compound as a highly promising biomarker for prostate cancer. The development of sensitive and specific assays for LDN-PSA and LDN-PSAD has the potential to significantly improve the diagnostic pathway for PCa, reducing the number of unnecessary biopsies and providing better risk stratification. Further research should focus on large-scale clinical validation of these biomarkers and their integration into routine clinical practice. Moreover, the involvement of this compound in key signaling pathways opens up exciting possibilities for the development of novel therapeutic strategies targeting aberrant glycosylation in prostate cancer. The continued exploration of the cancer glycome, with a particular focus on structures like this compound, will undoubtedly pave the way for a new era of precision oncology in prostate cancer.

References

- 1. N-Acetylated Monosaccharides and Derived Glycan Structures Occurring in N- and O-Glycans During Prostate Cancer Development [mdpi.com]

- 2. N-Acetylated Monosaccharides and Derived Glycan Structures Occurring in N- and O-Glycans During Prostate Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wisteria floribunda Agglutinin and Its Reactive-Glycan-Carrying Prostate-Specific Antigen as a Novel Diagnostic and Prognostic Marker of Prostate Cancer [mdpi.com]

- 5. Biosynthesis and Biological Significances of this compound Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Multisialylated this compound Structures as Highly Prostate Cancer Specific Glycan Signatures on PSA [pubmed.ncbi.nlm.nih.gov]

- 7. Wisteria floribunda Agglutinin and Its Reactive-Glycan-Carrying Prostate-Specific Antigen as a Novel Diagnostic and Prognostic Marker of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Biological Significances of this compound Group on N- and O-Glycans in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical significance of the this compound-glycosylated prostate-specific antigen assay for prostate cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Glycosylated Prostate-specific Antigen Density is a Potential Biomarker of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Upregulation of GALNT7 in prostate cancer modifies O-glycosylation and promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Wisteria floribunda agglutinin positive glycobiomarkers: a unique lectin as a serum biomarker probe in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of Lacdinac: A Technical Guide for Researchers

An in-depth exploration of the synthesis, recognition, and functional consequences of Lacdinac expression on immune cells, providing a framework for future therapeutic development.

The disaccharide N,N'-diacetyllactosamine (this compound), composed of GalNAcβ1-4GlcNAc, is an important glycan motif involved in a variety of biological processes, including the modulation of immune responses. While less common in healthy mammalian tissues, its expression is altered in various pathological conditions, such as cancer and parasitic infections, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the role of this compound in modulating immune responses, with a focus on its interaction with key immune receptors, the downstream signaling pathways it triggers, and the functional consequences for different immune cell types.

Quantitative Effects of this compound on Immune Cell Function

The immunomodulatory effects of this compound are concentration-dependent and cell-type specific. The following tables summarize the currently available quantitative data on the impact of this compound on macrophage cytokine production.

Table 1: Effect of this compound on Cytokine Production by M1-Polarized Macrophages

| Cytokine | This compound Concentration (mM) | Fold Change vs. Control | Reference |

| CCL17 | 0.1 | ~1.5 | [1] |

| 1 | ~2.0 | [1] | |

| IL-10 | 0.1 | ~1.2 | [1] |

| 1 | ~1.8 | [1] |

Table 2: Effect of this compound on Cytokine Production by M2-Polarized Macrophages

| Cytokine | This compound Concentration (mM) | Fold Change vs. Control | Reference |

| IL-12p40 | 0.1 | ~0.8 | [1] |

| 1 | ~0.6 | [1] | |

| IL-12p70 | 0.1 | ~0.7 | [1] |

| 1 | ~0.5 | [1] | |

| IL-1β | 0.1 | ~0.8 | [1] |

| 1 | ~0.7 | [1] | |

| IL-23 | 0.1 | ~0.7 | [1] |

| 1 | ~0.5 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects primarily through interactions with two key C-type lectin receptors: Macrophage Galactose-type Lectin (MGL) and Galectin-3. These interactions trigger downstream signaling cascades that ultimately alter immune cell function.

This compound-MGL Signaling Pathway

MGL, expressed on dendritic cells (DCs) and macrophages, recognizes terminal GalNAc residues, including this compound.[2] The binding of this compound to MGL can initiate signaling pathways that modulate the cell's activation state and cytokine production profile. The precise downstream signaling from MGL is still under investigation, but evidence suggests the involvement of the ERK/MAPK pathway.

This compound-Galectin-3 Signaling Pathway

Galectin-3 is a widely expressed lectin that binds to β-galactosides, including this compound, and is involved in a myriad of cellular processes.[3] The interaction of this compound with Galectin-3 on the surface of immune cells can lead to the activation of the NF-κB signaling pathway, a central regulator of inflammation and immunity.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's immunomodulatory functions. The following sections provide outlines for key experiments.

Macrophage Polarization and Cytokine Analysis

This protocol describes the in vitro polarization of macrophages and subsequent analysis of cytokine production following this compound treatment.

Protocol Steps:

-

Monocyte Isolation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Macrophage Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate into naive (M0) macrophages.

-

Macrophage Polarization:

-

M1 Polarization: Induce M1 polarization by treating M0 macrophages with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.

-

M2 Polarization: Induce M2 polarization by treating M0 macrophages with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24 hours.

-

-

This compound Treatment: Treat polarized macrophages with varying concentrations of this compound (e.g., 0.1 mM, 1 mM) or a vehicle control for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.

-

Cytokine Analysis: Quantify the concentrations of cytokines of interest (e.g., CCL17, IL-10, IL-12, IL-1β, IL-23) in the collected supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

T-Cell Activation and Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell activation and proliferation.

Protocol Steps:

-

T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from PBMCs using negative selection with a magnetic-activated cell sorting (MACS) kit.

-

Cell Labeling: Label the isolated T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

-

T-Cell Activation: Activate the labeled T-cells using anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.

-

This compound Treatment: Co-culture the activated T-cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is indicative of cell proliferation.

Dendritic Cell Maturation Assay

This protocol describes how to assess the impact of this compound on the maturation of dendritic cells.

Protocol Steps:

-

Generation of Immature DCs: Generate immature dendritic cells (iDCs) by culturing monocytes with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days.

-

This compound Treatment: Treat the iDCs with different concentrations of this compound in the presence or absence of a maturation stimulus, such as lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24-48 hours.

-

Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, and MHC Class II.

-

Flow Cytometry Analysis: Analyze the expression levels of the maturation markers by flow cytometry to assess the maturation state of the DCs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant modulator of immune responses. Its interactions with MGL and Galectin-3 can steer immune cells towards either pro- or anti-inflammatory phenotypes depending on the cellular context. The quantitative data and protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of this compound in immunity.

Future research should focus on:

-

Expanding the quantitative dataset to include a wider range of immune cell types and a broader panel of cytokines and functional readouts.

-

Elucidating the complete signaling cascades downstream of MGL and Galectin-3 engagement by this compound, including the identification of all interacting partners and regulatory nodes.

-

Investigating the in vivo effects of this compound in preclinical models of inflammatory diseases and cancer to validate its therapeutic potential.

-

Developing this compound-based agonists or antagonists to specifically target MGL or Galectin-3 for therapeutic intervention.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel target for immunomodulatory therapies.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. Glycan Binding Assay with Unlabeled Monoclonal Antibody | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 3. Direct Glycan Binding Assay for Fluorescent Labeled Sample | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

The LacdiNac Glycan Motif: A Tale of Two Systems - Structural Divergence and Functional Implications in Parasitic Helminths versus Mammals

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The N,N'-diacetyllactosamine (LacdiNac or LDN) motif, a disaccharide composed of GalNAcβ1-4GlcNAc, represents a fascinating point of divergence in the glycosylation pathways of parasitic helminths and their mammalian hosts. While abundantly expressed and often elaborately modified on the surface of parasitic worms, its presence in mammals is comparatively restricted and tissue-specific. This technical guide provides an in-depth exploration of the structural and functional disparities of the this compound glycan in these two biological contexts. We delve into the biosynthesis, quantitative expression, and recognition of LDN, offering detailed experimental protocols and comparative data to inform research and therapeutic development. The distinct immunomodulatory roles of helminth LDN, particularly its interaction with host lectins, are highlighted as a key area for the development of novel anti-parasitic drugs and immunotherapeutics.

Introduction

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The this compound (LDN) structure is a prime example of how variations in glycan expression can lead to distinct functional outcomes. In parasitic helminths, such as Schistosoma mansoni and Trichinella spiralis, LDN and its fucosylated derivatives (LDNF) are prominent features of the glycome, playing crucial roles in host-parasite interactions, including immune evasion and modulation.[1][2][3] Conversely, in mammals, LDN is a rare glycan motif, with its expression tightly regulated and linked to specific physiological functions.[4] This guide aims to provide a comprehensive technical overview of the structural and functional differences in LDN glycosylation between these two systems, equipping researchers with the knowledge to exploit these differences for therapeutic benefit.

Biosynthesis of the this compound Motif

The synthesis of the LDN disaccharide is catalyzed by a specific class of glycosyltransferases known as β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-Ts).

Mammalian Biosynthesis

In mammals, two key enzymes, β4GalNAc-T3 and β4GalNAc-T4 , are responsible for the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to a terminal N-acetylglucosamine (GlcNAc) residue on N- and O-glycans.[5][6][7] These enzymes exhibit distinct tissue-specific expression patterns, contributing to the restricted distribution of LDN in mammalian glycoproteins.[4] While both enzymes can synthesize the LDN structure, they show different substrate specificities and kinetic properties.[5][6]

Helminth Biosynthesis

The enzymatic machinery for LDN synthesis in parasitic helminths is less well-characterized than its mammalian counterpart. However, the abundance of LDN structures in these organisms suggests the presence of highly active β4GalNAc-transferases.[8][9] Characterization of a polypeptide N-acetylgalactosaminyltransferase from Echinococcus granulosus has revealed unique structural features, including an unusual lectin domain, suggesting potential differences in substrate recognition and regulation compared to mammalian enzymes.[8][9] Further research is needed to fully elucidate the specificities and kinetics of helminth β4GalNAc-Ts.

Quantitative Comparison of this compound Expression

A direct quantitative comparison of LDN expression between parasitic helminths and mammals is challenging due to the diversity of species and tissues. However, glycomic studies consistently demonstrate a significantly higher abundance of LDN and its derivatives in helminths.

| Organism/Tissue | Glycan Type | Relative Abundance of LDN/LDNF | Reference |

| Schistosoma mansoni (adult worm) | N-glycans | High | [1] |

| Schistosoma mansoni (eggs) | N-glycans, O-glycans, Glycolipids | High | [1][10][11] |

| Trichinella spiralis (muscle larvae) | N-glycans | High (often with phosphorylcholine) | [2][3][12] |

| Human Prostate Cancer Tissue | N-glycans | Enhanced expression compared to normal tissue | [4] |

| Human Breast Cancer Tissue | N-glycans | Decreased expression during progression | [4] |

| Bovine Pituitary Glycohormones | N-glycans | Present, but in limited quantities | [4] |

Table 1: Comparative Expression of this compound in Parasitic Helminths and Mammals. This table summarizes the relative abundance of LDN and its derivatives in selected helminth species and mammalian tissues based on available glycomic data.

Structural Diversity of this compound Glycans

The functional diversity of LDN is further expanded by a range of modifications, particularly in parasitic helminths.

-

Fucosylation: The addition of fucose residues to the GlcNAc of the LDN core creates fucosylated this compound (LDNF), a highly immunogenic motif found in Schistosoma mansoni and Trichinella spiralis.[1][2][13]

-

Sialylation and Sulfation: In mammals, LDN can be capped with sialic acid or sulfate (B86663) groups, which can influence protein half-life and receptor recognition.[4][14]

-

Phosphorylcholine Modification: Trichinella spiralis N-glycans often feature LDN structures modified with phosphorylcholine, a modification also observed in other nematodes.[3][12]

Recognition of this compound by Host Lectins: The Galectin-3 Interaction

A critical aspect of the host-parasite interface is the recognition of helminth glycans by host immune receptors. The mammalian C-type lectin galectin-3 has emerged as a key receptor for LDN.

Galectin-3 exhibits a higher binding affinity for LDN compared to the more common LacNAc (Galβ1-4GlcNAc) disaccharide.[15][16] This preferential binding is a crucial event in the host's immune response to helminth infection.

| Ligand | Receptor | Binding Affinity (Kd) | Inhibition Constant (IC50) | Reference |

| This compound (LDN) | Human Galectin-3 | - | Lower IC50 than LacNAc | [17] |

| LacNAc | Human Galectin-3 | - | Higher IC50 than LDN | [17] |

| LDN-conjugated BSA | Human Galectin-3 | High Affinity | Potent Inhibitor | [15][16] |

Table 2: Binding Affinities and Inhibition Constants for Galectin-3 Interactions. This table presents available data on the interaction between galectin-3 and LDN-containing ligands. Exact Kd values are often context-dependent and vary with the experimental setup.

Signaling Pathways

The interaction between helminth LDN and host galectin-3 triggers downstream signaling cascades that modulate the host's immune response.

Galectin-3 Signaling upon LDN Binding

Binding of multivalent LDN-containing glycoproteins from helminths to galectin-3 on the surface of immune cells, such as macrophages and T cells, can lead to the formation of a galectin-glycan lattice.[18][19] This lattice formation can modulate the signaling output of various cell surface receptors, influencing processes like apoptosis, cell activation, and cytokine production.[20][21][22]

Intracellular Signaling of Galectin-3

Galectin-3 also has intracellular functions and can translocate to the cytoplasm and nucleus, where it can interact with various signaling molecules, including components of the Wnt/β-catenin and apoptosis pathways.[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Glycoprotein Extraction from Helminth Tissues

Protocol:

-

Homogenization: Homogenize fresh or frozen helminth tissue in a suitable lysis buffer containing a cocktail of protease inhibitors to prevent protein degradation.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet insoluble material.

-

Glycoprotein Enrichment: Apply the supernatant to a lectin affinity chromatography column (e.g., Concanavalin A-Sepharose for mannose-containing N-glycans).

-

Elution: Elute the bound glycoproteins using a competitive sugar (e.g., α-methyl mannoside for Con A).

-

Buffer Exchange: Perform dialysis or use desalting columns to remove the competitive sugar and exchange the buffer.

-

Quantification: Determine the protein concentration of the purified glycoprotein fraction.

Enzymatic Release of N- and O-Glycans

N-Glycan Release (PNGase F): [23][24]

-

Denaturation: Denature the glycoprotein sample by heating in the presence of SDS and a reducing agent like DTT.

-

Alkylation: Alkylate the reduced cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

-

Enzymatic Digestion: Add PNGase F to the denatured glycoprotein and incubate to release the N-glycans.

-

Purification: Separate the released N-glycans from the protein backbone using a solid-phase extraction cartridge (e.g., C18).

O-Glycan Release (Reductive β-elimination): [23][25][26]

-

Chemical Reaction: Treat the glycoprotein with a solution of sodium borohydride (B1222165) in sodium hydroxide.

-

Incubation: Incubate the reaction mixture to facilitate the release of O-glycans as alditols.

-

Neutralization: Neutralize the reaction with acid.

-

Purification: Desalt the released O-glycans using a cation exchange resin.

Mass Spectrometry for this compound Identification

Mass spectrometry (MS) is a powerful tool for the structural characterization of glycans.[27][28][29]

Sample Preparation:

-

Permethylation: Derivatize the released glycans by permethylation to improve ionization efficiency and stabilize sialic acids.

-

Purification: Purify the permethylated glycans using a C18 Sep-Pak cartridge.

MS Analysis:

-

Instrumentation: Utilize a MALDI-TOF/TOF or ESI-QTOF mass spectrometer.

-

Matrix (for MALDI): Use 2,5-dihydroxybenzoic acid (DHB) as the matrix.

-

Acquisition Mode: Acquire spectra in positive ion mode.

-

Tandem MS (MS/MS): Fragment precursor ions to obtain structural information, including linkage analysis. The presence of a characteristic fragment ion corresponding to the this compound disaccharide can confirm its presence.

Surface Plasmon Resonance (SPR) for Lectin-Glycan Interaction Analysis

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[30][31][32][33][34]

Protocol:

-

Ligand Immobilization: Covalently immobilize the lectin (e.g., galectin-3) onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the LDN-containing glycoprotein (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram.

-

Kinetic Analysis: Fit the association and dissociation phases of the sensorgram to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The stark contrast in the expression and function of the this compound glycan motif between parasitic helminths and mammals presents a compelling area for further investigation and therapeutic exploitation. The abundance of LDN on the surface of helminths makes it an attractive target for the development of novel anti-parasitic drugs and vaccines. Furthermore, understanding the immunomodulatory mechanisms mediated by helminth LDN and its interaction with host lectins like galectin-3 could pave the way for new therapeutic strategies for autoimmune and inflammatory diseases.

Future research should focus on:

-

Detailed characterization of helminth β4GalNAc-transferases: Elucidating the structure, function, and substrate specificity of these enzymes could enable the design of specific inhibitors.

-

Quantitative glycomic and glycoproteomic studies: Direct comparative analysis of LDN expression in various helminth species and their corresponding host tissues will provide a more precise understanding of the differences in glycosylation.

-

Elucidation of downstream signaling pathways: A comprehensive understanding of the signaling events triggered by the LDN-galectin-3 interaction is crucial for developing targeted immunomodulatory therapies.

By continuing to unravel the complexities of this compound biology, the scientific community can leverage this knowledge to address significant challenges in both infectious and chronic diseases.

References

- 1. Glycomic Analysis of Life Stages of the Human Parasite Schistosoma mansoni Reveals Developmental Expression Profiles of Functional and Antigenic Glycan Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycan microarray profiling of parasite infection sera identifies the LDNF glycan as a potential antigen for serodiagnosis of Trichinellosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression of this compound Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases β1,4-N-Acetylgalactosaminyl Transferase 3 (β4GalNAc-T3) and β4GalNAc-T4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis for protein-specific transfer of N-acetylgalactosamine to N-linked glycans by the glycosyltransferases β1,4-N-acetylgalactosaminyl transferase 3 (β4GalNAc-T3) and β4GalNAc-T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of a UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase with an unusual lectin domain from the platyhelminth parasite Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase with an unusual lectin domain from the platyhelminth parasite Echinococcus granulosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Glycomics analysis of Schistosoma mansoni egg and cercarial secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Glycan microarray profiling of parasite infection sera identifies the LDNF glycan as a potential antigen for serodiagnosis of trichinellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis and Biological Significances of this compound Group on N- and O-Glycans in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galectin Binding to Neo-Glycoproteins: this compound Conjugated BSA as Ligand for Human Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Galectin Binding to Neo-Glycoproteins: this compound Conjugated BSA as Ligand for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Galectin-3: Integrator of Signaling via Hexosamine Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Analysis of the Intracellular Role of Galectins in Cell Growth and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Galectin-3’s Complex Interactions in Pancreatic Ductal Adenocarcinoma: From Cellular Signaling to Therapeutic Potential [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. genovis.com [genovis.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 34. Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lacdinac Epitope: A Technical Guide to its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N'-diacetyllactosamine (LacdiNAc or LDN) epitope, a disaccharide composed of GalNAcβ1-4GlcNAc, has emerged from relative obscurity to become a significant focus of research in glycobiology, particularly in the fields of oncology and immunology. Initially identified in invertebrates, advanced analytical techniques have revealed its presence in mammalian glycoproteins, where it plays crucial roles in various biological processes.[1][2][3] This technical guide provides an in-depth overview of the discovery and initial characterization of the this compound epitope. It details the biosynthetic pathways, explores its functional roles in cellular signaling, and offers comprehensive protocols for its detection and analysis. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate this important glycan structure and its potential as a therapeutic target and biomarker.

Discovery and Structure

The this compound epitope (GalNAcβ1→4GlcNAc) was first identified as a significant glycan structure on N- and O-glycans in invertebrates, particularly parasitic helminths.[1][2] For a considerable time, it was thought to be rare in mammals. However, with the advent of more sensitive analytical methods in glycobiology, the this compound structure was also detected in a variety of mammalian glycoproteins, albeit often as a minor component compared to the more common N-acetyllactosamine (LacNAc) epitope (Galβ1-4GlcNAc).[1][2]

The this compound moiety can be further modified by sialylation, sulfation, and/or fucosylation, leading to a diverse array of functional epitopes.[1][2][4][5] For instance, the sulfated form was first identified on the bovine pituitary hormone lutropin.[1] These modifications play a critical role in the biological recognition and function of this compound-containing glycoproteins.

Biosynthesis of the this compound Epitope